- Monodisperse oligoethylene glycols modified propofol prodrugsBioorganic & Medicinal Chemistry Letters, 2018, 28(22), 3502-3505,
Cas no 908258-58-2 (m-PEG10-CH2COOH)
m-PEG10-CH2COOH is a monodisperse polyethylene glycol (PEG) derivative featuring a carboxylic acid (–COOH) functional group at the terminus, linked via a methylene (–CH2–) spacer to a 10-unit PEG chain. This compound is widely utilized in bioconjugation and linker chemistry due to its water solubility, biocompatibility, and reactive carboxyl group, which enables facile coupling with amines or other nucleophiles via carbodiimide chemistry. The PEG spacer enhances solubility and reduces immunogenicity in biological applications. Its well-defined structure (monodisperse) ensures consistent performance in drug delivery, protein modification, and surface functionalization. The methylene spacer provides stability while maintaining reactivity, making it suitable for controlled bioconjugation workflows.

m-PEG10-CH2COOH structure
Product name:m-PEG10-CH2COOH
m-PEG10-CH2COOH Chemical and Physical Properties
Names and Identifiers
-
- 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid
- 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
- 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid (9CI)
- [2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
- m-PEG10-CH2COOH
- DA-75691
- m-PEG11-CH2CO2H
- m-PEG10-CH2COOH?
- mPEG10-CH2COOH
- HY-133285
- SCHEMBL3542228
- 2,5,8,11,14,17,20,23,26,29,32-UNDECAOXATETRATRIACONTAN-34-OIC ACID
- E83653
- 908258-58-2
- MS-29808
- DTXSID80694784
- AKOS040743423
- m-PEG11-CH2COOH
- BP-24463
- m-PEG10-acetic acid
- CS-0116193
-
- Inchi: 1S/C23H46O13/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23(24)25/h2-22H2,1H3,(H,24,25)
- InChI Key: DNJQYLLQMMESPG-UHFFFAOYSA-N
- SMILES: O=C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)O
Computed Properties
- Exact Mass: 530.29384152g/mol
- Monoisotopic Mass: 530.29384152g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 36
- Rotatable Bond Count: 32
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 139Ų
Experimental Properties
- Density: 1.122
m-PEG10-CH2COOH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A654108-5g |
2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid |
908258-58-2 | 95% | 5g |
$1159.0 | 2025-02-25 | |
Ambeed | A654108-1g |
2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid |
908258-58-2 | 95% | 1g |
$232.0 | 2025-02-25 | |
Chemenu | CM339296-1g |
m-PEG10-CH2COOH |
908258-58-2 | 95%+ | 1g |
$646 | 2024-07-20 | |
Chemenu | CM339296-100mg |
m-PEG10-CH2COOH |
908258-58-2 | 95%+ | 100mg |
$192 | 2024-07-20 | |
Aaron | AR00H3ZC-250mg |
3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid |
908258-58-2 | 98% | 250mg |
$85.00 | 2025-01-24 | |
1PlusChem | 1P00H3R0-100mg |
3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid |
908258-58-2 | 95% | 100mg |
$42.00 | 2024-04-20 | |
1PlusChem | 1P00H3R0-1g |
3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid |
908258-58-2 | ≥98.0% | 1g |
$552.00 | 2023-12-15 | |
A2B Chem LLC | AH97212-100mg |
3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid |
908258-58-2 | 95% | 100mg |
$37.00 | 2024-05-20 | |
Aaron | AR00H3ZC-1g |
3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid |
908258-58-2 | 98% | 1g |
$231.00 | 2025-01-24 | |
MedChemExpress | HY-133285-500mg |
m-PEG10-CH2COOH |
908258-58-2 | ≥98.0% | 500mg |
¥1054 | 2024-07-21 |
m-PEG10-CH2COOH Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , Anisole Solvents: Dichloromethane ; 5 h, rt
Reference
m-PEG10-CH2COOH Preparation Products
m-PEG10-CH2COOH Related Literature
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
908258-58-2 (m-PEG10-CH2COOH) Related Products
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- 625-45-6(2-Methoxyacetic acid)
- 16142-03-3(m-PEG5-CH2COOH)
- 13382-47-3((2-Hydroxyethoxy)acetic acid)
- 23243-68-7(3,6-Dioxaoctanedioic acid)
- 627-03-2(Ethoxyacetic acid)
- 110-99-6(Diglycolic Acid)
- 16024-66-1(m-PEG4-CH2COOH)
- 16024-60-5(m-PEG3-CH2COOH)
- 16024-56-9(2-(2-Methoxyethoxy)acetic Acid (90%))
Recommended suppliers
Amadis Chemical Company Limited
(CAS:908258-58-2)m-PEG10-CH2COOH

Purity:99%/99%
Quantity:1g/5g
Price ($):209.0/1043.0